molecular formula C10H12N2O4S B14824718 N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide

Cat. No.: B14824718
M. Wt: 256.28 g/mol
InChI Key: OTWVBLPQXNQJBB-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, a formyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-formylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-9-4-8(16-7-2-3-7)5-11-10(9)6-13/h4-7,12H,2-3H2,1H3

InChI Key

OTWVBLPQXNQJBB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-formylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

These compounds highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical properties.

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